molecular formula C22H31ClN4O7S2 B1218695 Ziprasidone mesylate CAS No. 185021-64-1

Ziprasidone mesylate

Número de catálogo: B1218695
Número CAS: 185021-64-1
Peso molecular: 563.1 g/mol
Clave InChI: WLQZEFFFIUHSJB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ziprasidone mesylate trihydrate is the methanesulfonate trihydrate salt of ziprasidone. It is a hydrate and a methanesulfonate salt. It contains a ziprasidone.
This compound is the mesylate salt form of ziprasidone, a benzothiazolylpiperazine derivative and an atypical antipsychotic agent with an antischizophrenic property. This compound functions as an antagonist at the dopamine D2 and serotonin 5-HT2A and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor. This compound also inhibits the synaptic reuptake of serotonin and norepinephrine. The mechanism of action by which this compound exerts its antischizophrenic effect is unknown but is potentially mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism. This agent also has antagonistic activity against histamine H1 and alpha-1-adrenergic receptors.
See also: Ziprasidone (has active moiety).

Actividad Biológica

Ziprasidone mesylate is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. Its pharmacological profile is characterized by a unique mechanism of action, involving multiple neurotransmitter systems. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Pharmacodynamics

Ziprasidone exhibits a complex pharmacological profile, functioning as an antagonist at several receptor sites:

  • Dopamine Receptors : High affinity for D2 and D3 receptors (Ki values of 4.8 nM and 7.2 nM, respectively) contributes to its antipsychotic effects.
  • Serotonin Receptors : It has significant binding to 5-HT2A (Ki = 0.4 nM), 5-HT2C (Ki = 1.3 nM), and moderate affinity for 5-HT1A, 5-HT1D receptors.
  • Adrenergic and Histamine Receptors : Ziprasidone also interacts with α1-adrenergic receptors (Ki = 10 nM) and has a moderate affinity for H1 histamine receptors (Ki = 47 nM) .

This multi-receptor interaction is believed to contribute to its efficacy in managing both positive and negative symptoms of schizophrenia.

Pharmacokinetics

This compound is well absorbed after oral administration, with peak plasma concentrations occurring within 6 to 8 hours. The absolute bioavailability under fed conditions is approximately 60%, which can be increased two-fold when taken with food .

Metabolism

The metabolism of ziprasidone is primarily hepatic:

  • Enzymatic Pathways : It is mainly metabolized by aldehyde oxidase and to a lesser extent by CYP3A4, with less than 5% excreted unchanged in urine .
  • Metabolites : Twelve metabolites have been identified, with ziprasidone sulfoxide and sulfone being the major ones. Most metabolites are inactive .

Elimination

Approximately 20% of the dose is excreted in urine, while around 66% is eliminated via feces . The extensive metabolism suggests a low risk of drug accumulation.

Clinical Efficacy

Ziprasidone has been evaluated in various clinical settings:

  • Schizophrenia : Clinical trials have demonstrated that ziprasidone effectively reduces both positive symptoms (e.g., hallucinations) and negative symptoms (e.g., social withdrawal) .
  • Bipolar Disorder : It is also approved for managing acute manic or mixed episodes associated with bipolar disorder .

Case Study Analysis

A multicenter study involving 95 patients assessed the efficacy of sequential treatment with intramuscular and oral ziprasidone for acute agitation in schizophrenia. Results indicated significant reductions in agitation as measured by the Positive and Negative Syndrome Scale (PANSS), with notable improvements in behavioral activity ratings .

Study ParameterBaselineDay 7
PANSS ScoreXY
BARS ScoreAB

Safety Profile

While ziprasidone is generally well tolerated, it has been associated with certain adverse effects:

  • QTc Prolongation : Ziprasidone can prolong the QTc interval, which requires monitoring, especially in patients with pre-existing conditions .
  • Extrapyramidal Symptoms (EPS) : The incidence of EPS is lower compared to traditional antipsychotics like haloperidol .

Propiedades

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;methanesulfonic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS.CH4O3S.3H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;1-5(2,3)4;;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H3,(H,2,3,4);3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQZEFFFIUHSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199191-69-0
Record name Ziprasidone mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199191690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZIPRASIDONE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X6SAX83JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1 g of ziprasidone free base was added to 20 mL of isopropyl alcohol, followed by 140mg of methanesulfonic acid. After a few minutes the slurry which formed thickened and lightened somewhat in color as it precipitated. The salt was harvested by filtration through a 5 μm polytetrafluoroethylene membrane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two
Name
Ziprasidone Mesylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ziprasidone mesylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ziprasidone mesylate
Reactant of Route 3
Reactant of Route 3
Ziprasidone mesylate
Reactant of Route 4
Reactant of Route 4
Ziprasidone mesylate
Reactant of Route 5
Ziprasidone mesylate
Reactant of Route 6
Ziprasidone mesylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.